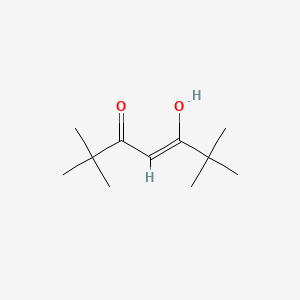
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one is an organic compound with a unique structure characterized by a hydroxyl group and a double bond in the Z-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of 2,2,6,6-tetramethyl-4-piperidone with formaldehyde, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 5-oxo-2,2,6,6-tetramethyl-4-hepten-3-one.
Reduction: Formation of 5-hydroxy-2,2,6,6-tetramethylheptane.
Substitution: Formation of 5-chloro-2,2,6,6-tetramethyl-4-hepten-3-one.
Aplicaciones Científicas De Investigación
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
(4E)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one: Similar structure but with the double bond in the E-configuration.
2,2,6,6-Tetramethyl-4-heptanone: Lacks the double bond and hydroxyl group.
5-Hydroxy-2,2,6,6-tetramethylheptane: Saturated analog without the double bond.
Uniqueness
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its Z-configuration and hydroxyl group make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H20O2 |
|---|---|
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)8(12)7-9(13)11(4,5)6/h7,12H,1-6H3/b8-7- |
Clave InChI |
SOZFXLUMSLXZFW-FPLPWBNLSA-N |
SMILES isomérico |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)





![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)




